
2-Acetyl-4-bromothiophene
Overview
Description
2-Acetyl-4-bromothiophene (CAS No.: 7209-11-2, G-code: GEO-00023) is a brominated thiophene derivative featuring an acetyl substituent at the 2-position and a bromine atom at the 4-position of the heteroaromatic thiophene ring . This compound is widely utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its structural uniqueness arises from the electron-rich thiophene ring, which enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to benzene-based analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetyl-4-bromothiophene can be synthesized through several methods. One common approach involves the bromination of 2-acetylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-4-bromothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium reagents, Grignard reagents, solvents like tetrahydrofuran (THF), and reaction temperatures around -78°C to room temperature.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, and reaction temperatures around 0°C to room temperature.
Reduction: Lithium aluminum hydride, solvents like diethyl ether, and reaction temperatures around 0°C to room temperature.
Major Products Formed:
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: 2-Carboxy-4-bromothiophene.
Reduction: 2-(1-Hydroxyethyl)-4-bromothiophene.
Scientific Research Applications
Organic Synthesis
2-Acetyl-4-bromothiophene serves as a crucial building block in organic synthesis. Its reactive bromine atom allows it to participate in palladium-catalyzed Suzuki cross-coupling reactions, facilitating the formation of carbon-carbon bonds with aryl and heteroaryl groups . This versatility enables the development of complex thiophene derivatives that are essential for various applications, including pharmaceuticals and materials science.
Pharmaceutical Development
Research indicates that derivatives of this compound exhibit potential as bioactive molecules. They are being investigated for their efficacy as anticancer and antimicrobial agents. The compound's structure allows for modifications that can enhance biological activity while reducing side effects, making it a promising candidate for drug development .
Materials Science
In materials science, this compound is utilized in the production of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its unique electronic properties contribute to improved performance in these applications, highlighting its significance in the development of advanced materials .
Case Studies
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. Studies focused on modifying the compound's structure to enhance its interaction with cellular targets have shown promising results, suggesting potential therapeutic applications in oncology .
Case Study 2: OLED Development
In a study on organic light-emitting diodes, incorporating this compound derivatives into device architectures resulted in enhanced luminescent efficiency compared to traditional materials. This improvement underscores the compound's role in advancing organic electronics technology .
Mechanism of Action
The mechanism of action of 2-Acetyl-4-bromothiophene and its derivatives depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the acetyl group can influence the compound’s reactivity and binding affinity, leading to various biological effects. In materials science, its electronic properties are exploited to enhance the performance of electronic devices.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 2-Acetyl-4-bromothiophene with three structurally related brominated aromatic ketones, emphasizing molecular properties, reactivity, and applications.
Molecular and Structural Comparison
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Aromatic Core |
---|---|---|---|---|
This compound | C₅H₃BrOS | 193.05 | Acetyl, Bromine | Thiophene |
4'-Bromoacetophenone | C₈H₇BrO | 199.05 | Acetyl, Bromine | Benzene |
2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | 245.07 | Acetyl, Bromine, Methoxy | Benzene |
Key Observations :
- Aromatic Core Differences: The thiophene ring in this compound introduces sulfur-based electron delocalization, enhancing its nucleophilic aromatic substitution (NAS) reactivity compared to benzene-based analogs like 4'-Bromoacetophenone .
- Substituent Effects: The methoxy group in 2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5) increases steric hindrance and electron density, altering its reactivity in electrophilic substitutions .
This compound
- Cross-Coupling Reactions : The bromine atom at the 4-position facilitates palladium-catalyzed couplings (e.g., with boronic acids), making it valuable in synthesizing thiophene-based polymers or drug candidates .
- Acetyl Group Reactivity : The acetyl substituent can undergo condensation or reduction reactions, enabling diversification into secondary alcohols or amines.
4'-Bromoacetophenone (CAS: 99-90-1)
- Electrophilic Substitution : The acetyl group directs electrophiles to the para position, but the absence of a heteroatom reduces reactivity compared to thiophene derivatives .
- Applications : Primarily used in synthesizing dyes, fragrances, and pharmaceutical intermediates.
2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)
Biological Activity
2-Acetyl-4-bromothiophene (C₆H₅BrOS) is an organic compound belonging to the thiophene family, characterized by a thiophene ring substituted with an acetyl group at the 2-position and a bromine atom at the 4-position. This compound has garnered attention due to its diverse biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in pharmacology and medicinal chemistry.
Structure and Composition
Property | Description |
---|---|
Molecular Formula | C₆H₅BrOS |
Molecular Weight | 205.07 g/mol |
Functional Groups | Acetyl (C=O) and Bromine (Br) |
The presence of the bromine atom enhances the compound's reactivity, making it a valuable building block in organic synthesis and materials science.
Cytochrome P450 Inhibition
Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This enzyme is significant in drug metabolism, influencing how various pharmaceuticals are processed in the body. The inhibition of CYP1A2 by this compound suggests potential implications for drug-drug interactions and pharmacokinetics, particularly concerning co-administered medications.
Antimicrobial and Anticancer Properties
In addition to its role in enzyme inhibition, this compound has shown promise as a precursor for developing bioactive molecules with antimicrobial and anticancer properties. Studies have indicated its derivatives may exhibit activity against various cancer cell lines and pathogens, making it a candidate for further pharmacological research.
The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes or receptors. The specific substitution pattern of the compound influences its binding affinity and reactivity, which can modulate biological pathways. For instance, its ability to inhibit CYP1A2 could alter metabolic fluxes within cells, affecting overall drug efficacy and safety profiles.
Study on CYP1A2 Inhibition
In a study examining the inhibitory effects of various compounds on CYP1A2 activity, this compound was identified as a significant inhibitor. The study utilized enzyme assays to quantify the degree of inhibition, demonstrating that this compound could alter the metabolism of co-administered drugs, potentially leading to adverse effects or altered therapeutic outcomes.
Anticancer Activity Assessment
Another investigation focused on evaluating the anticancer potential of derivatives derived from this compound. The derivatives were tested against several cancer cell lines using MTT assays to determine cell viability. Results indicated that certain derivatives exhibited notable cytotoxic effects, suggesting that modifications to the original structure could enhance its therapeutic potential .
Applications in Drug Development
Given its biological activity, this compound serves as a versatile scaffold for synthesizing new pharmaceuticals. Its derivatives are being explored for their potential as:
- Anticancer agents : Targeting specific cancer pathways.
- Antimicrobial agents : Effective against resistant bacterial strains.
- Enzyme inhibitors : Modulating metabolic pathways for therapeutic benefits.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-acetyl-4-bromothiophene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of 2-acetylthiophene using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key parameters include solvent choice (e.g., chloroform or DMF), temperature (40–60°C), and catalyst (e.g., Lewis acids like FeCl₃). Yield optimization requires monitoring bromine regioselectivity, as over-bromination can occur . Alternative routes may employ green chemistry principles, such as solvent-free mechanochemical synthesis, to reduce waste .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-Br at ~560 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., thiophene ring protons at δ 6.8–7.5 ppm; acetyl group at δ 2.6 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (227.1 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves crystal structure and intermolecular interactions, critical for material science applications .
Q. What are the safety protocols for handling this compound in the lab?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Light-sensitive; use amber vials .
- PPE : Gloves (nitrile), lab coats, and goggles required due to potential skin/eye irritation.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
Advanced Research Questions
Q. How does the bromine substituent influence electrophilic substitution reactivity in this compound?
- Methodological Answer : Bromine acts as a meta-directing, deactivating group. Reactivity can be probed via nitration or sulfonation, where the acetyl group at position 2 and bromine at position 4 create steric and electronic barriers. Computational studies (DFT) predict preferential attack at position 5, validated experimentally by HPLC monitoring of reaction intermediates .
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer : Discrepancies arise from solvent purity and measurement techniques. For example:
- Solubility : Use standardized protocols (e.g., shake-flask method in methanol vs. chloroform) to compare literature values .
- Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV tracking identify hydrolytic byproducts (e.g., debrominated thiophenes) .
Q. How can this compound serve as a scaffold for designing antimicrobial agents?
- Methodological Answer :
- Structural modification : Introduce sulfonamide or imidazole moieties at the acetyl group to enhance biofilm penetration.
- Bioactivity assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC/MBC assays. Synergistic effects with commercial antibiotics (e.g., ciprofloxacin) can be quantified using checkerboard assays .
Q. What methodological challenges arise in studying environmental persistence of this compound?
- Methodological Answer :
- Degradation pathways : Use LC-MS/MS to track photolytic (UV exposure) and microbial degradation products in simulated ecosystems.
- Bioaccumulation : Employ radiolabeled (¹⁴C) analogs in aquatic models (e.g., Daphnia magna) to measure trophic transfer efficiency .
Q. Cross-Disciplinary Applications
Q. How is this compound utilized in materials science?
- Methodological Answer :
- Conductive polymers : Incorporate into polythiophene backbones via electropolymerization. Characterize conductivity (four-point probe) and bandgap (UV-Vis-NIR spectroscopy) .
- Coordination chemistry : Synthesize metal-organic frameworks (MOFs) with Cu(II) or Zn(II) nodes; analyze porosity via BET surface area measurements .
Q. What role does this compound play in organic electronics?
- Methodological Answer :
Properties
IUPAC Name |
1-(4-bromothiophen-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVLWNKFMNRJED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370632 | |
Record name | 1-(4-Bromothiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7209-11-2 | |
Record name | 1-(4-Bromothiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Bromo-2-thienyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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